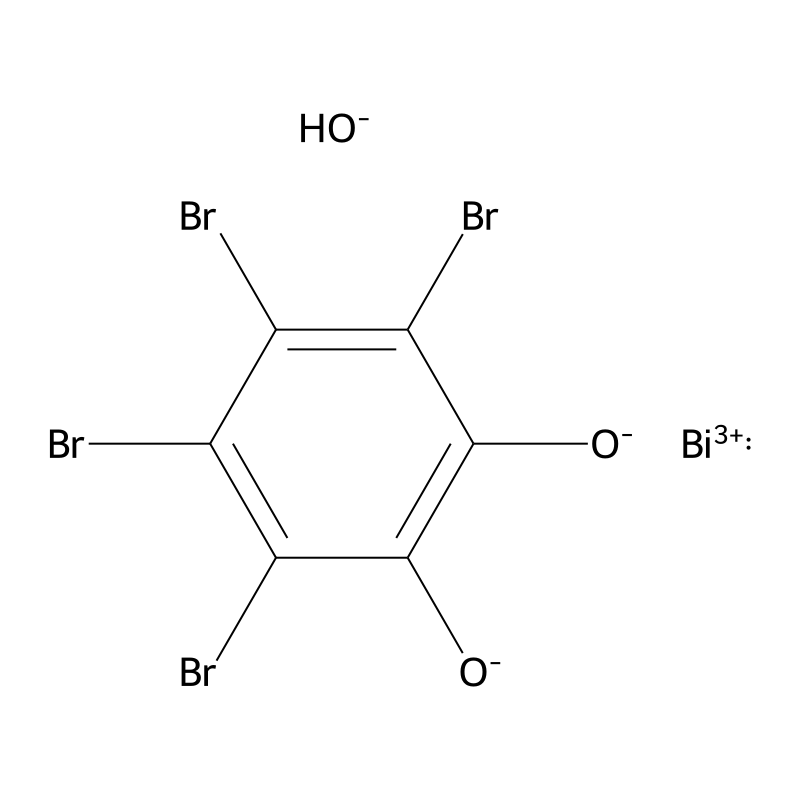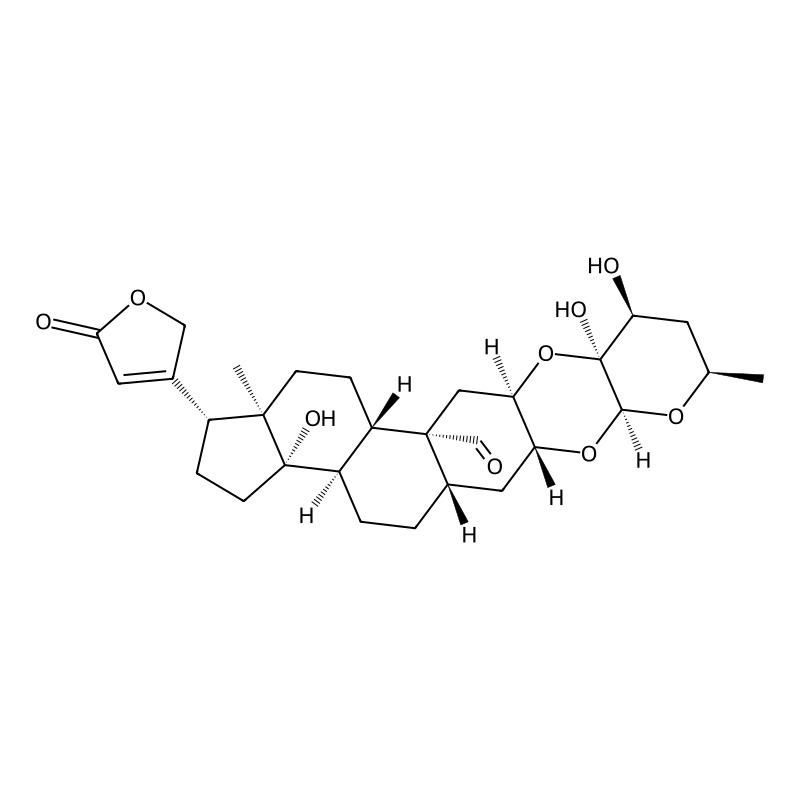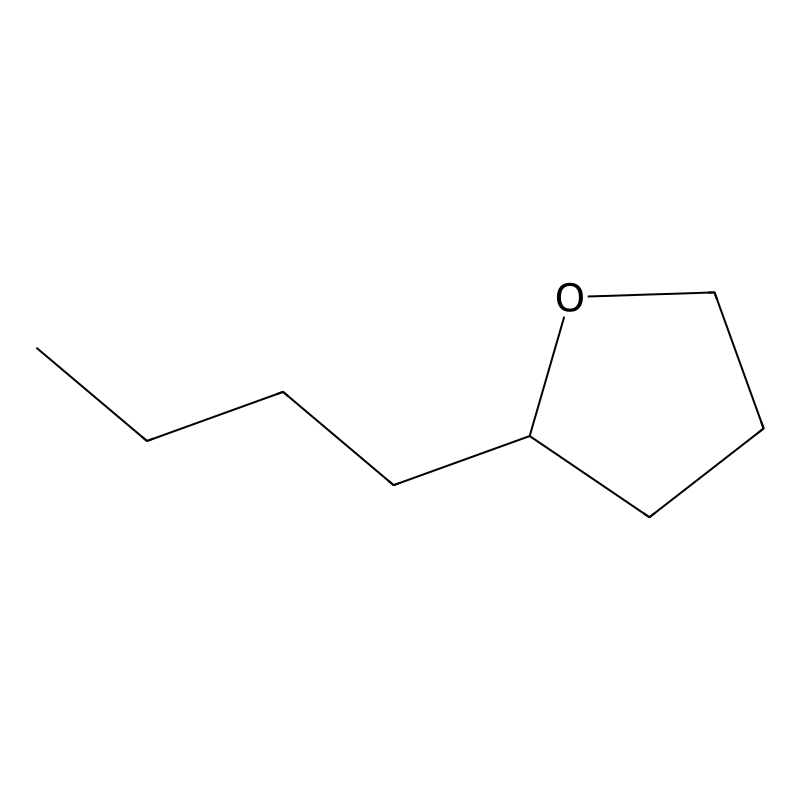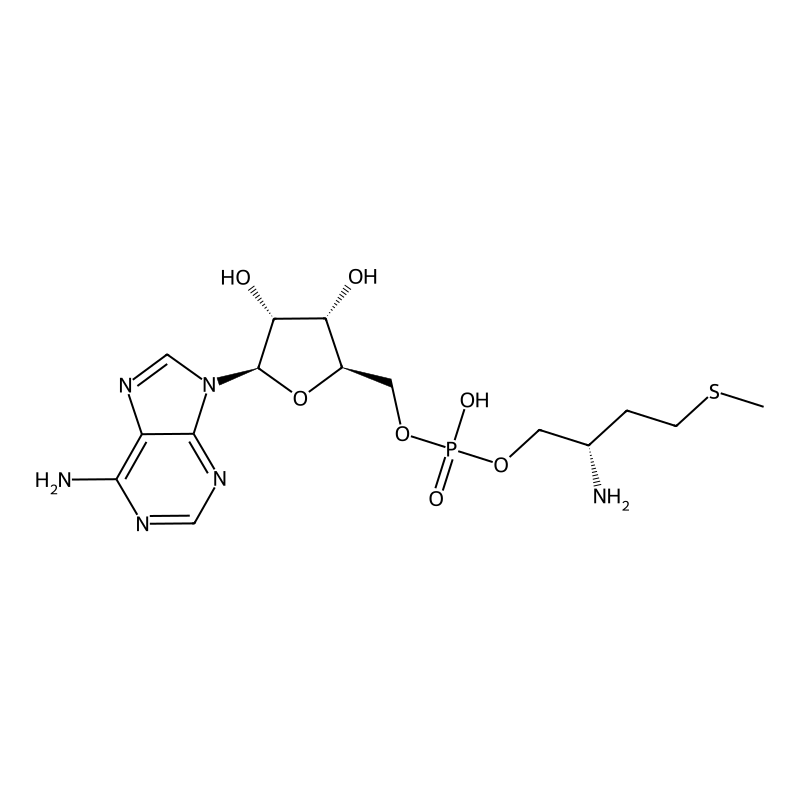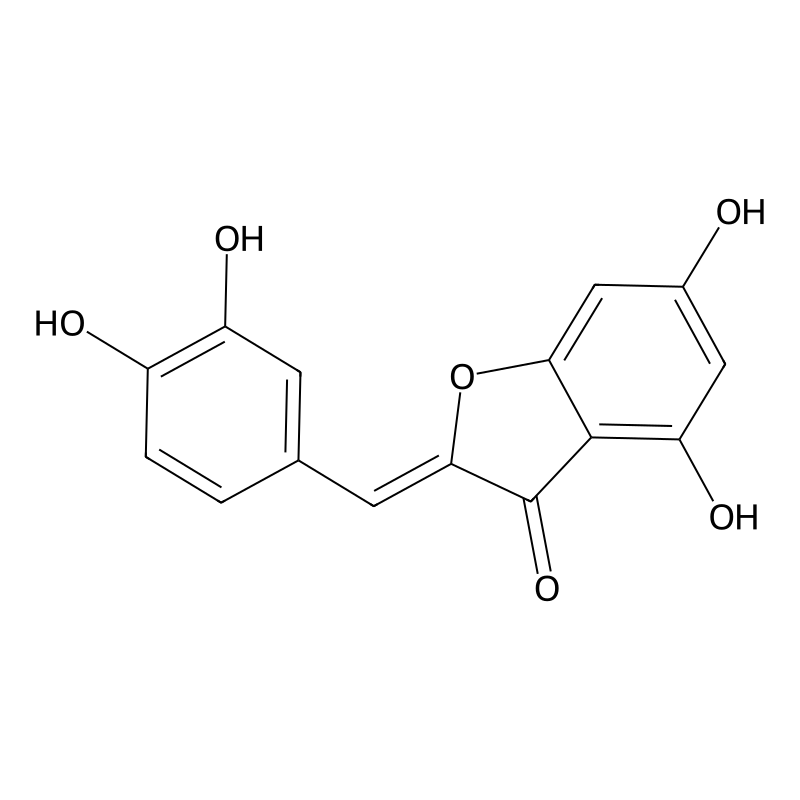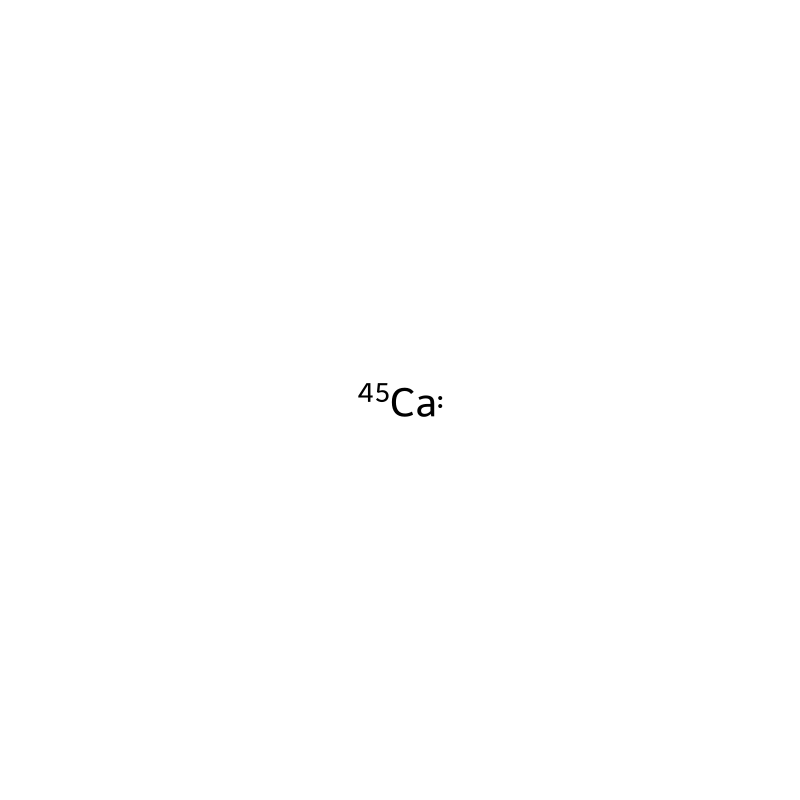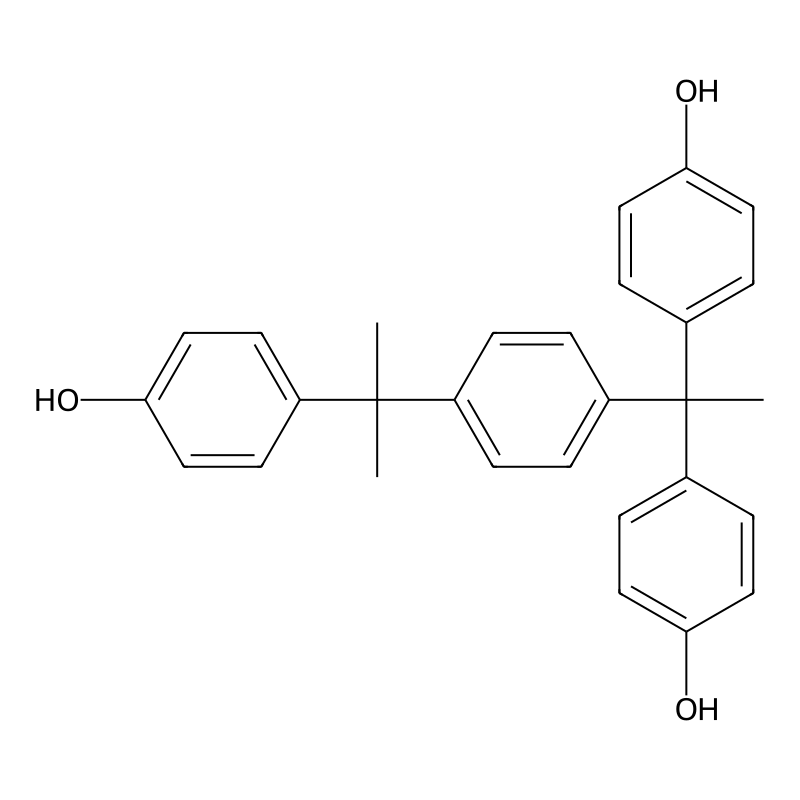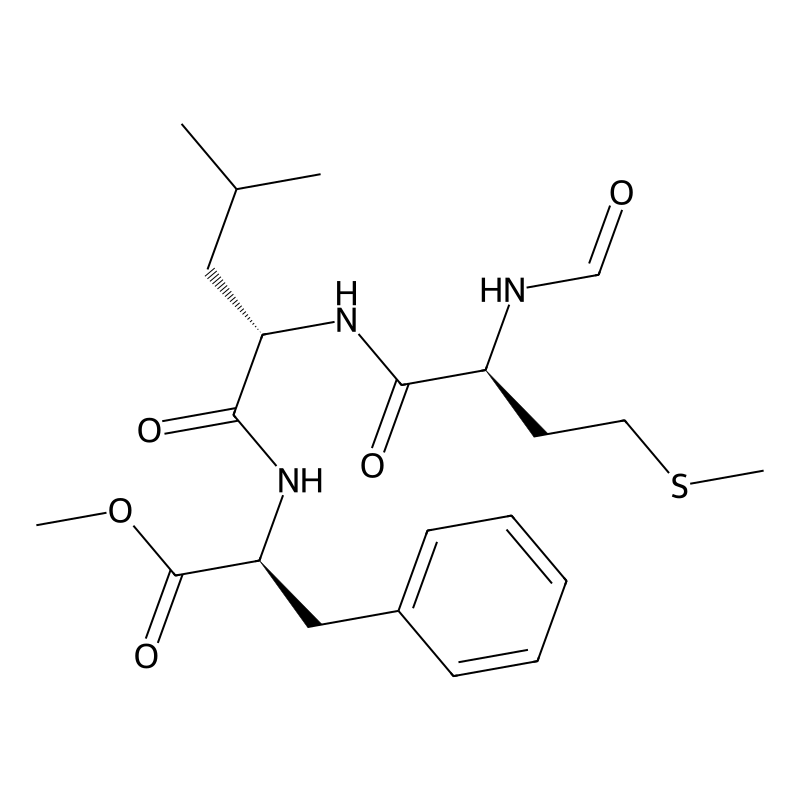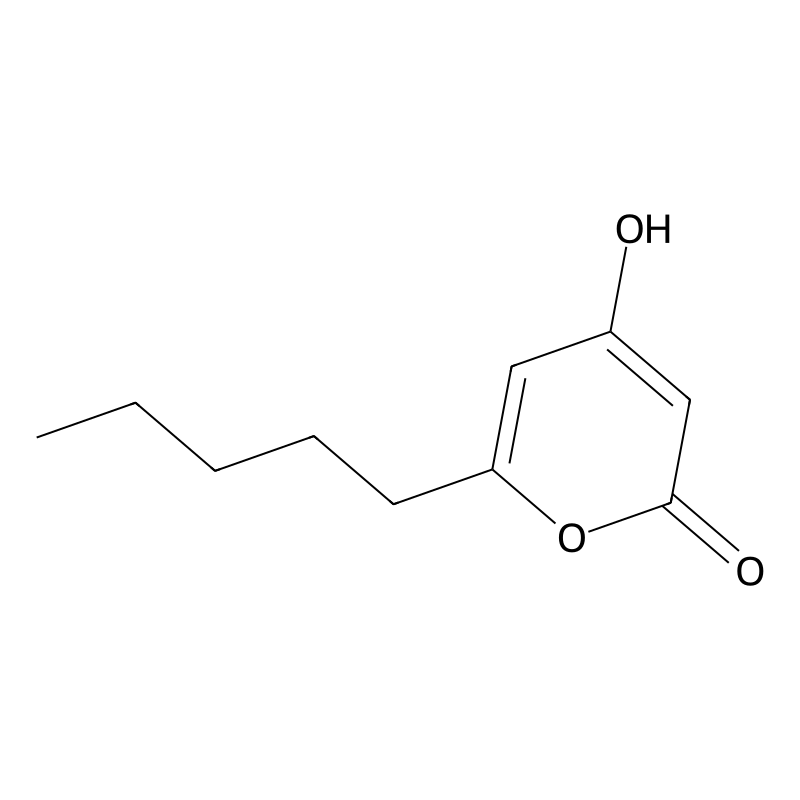Alginic acid calcium sodium salt
Catalog No.
S1827845
CAS No.
12698-40-7
M.F
C25H20N3NaO6S
M. Wt
0
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
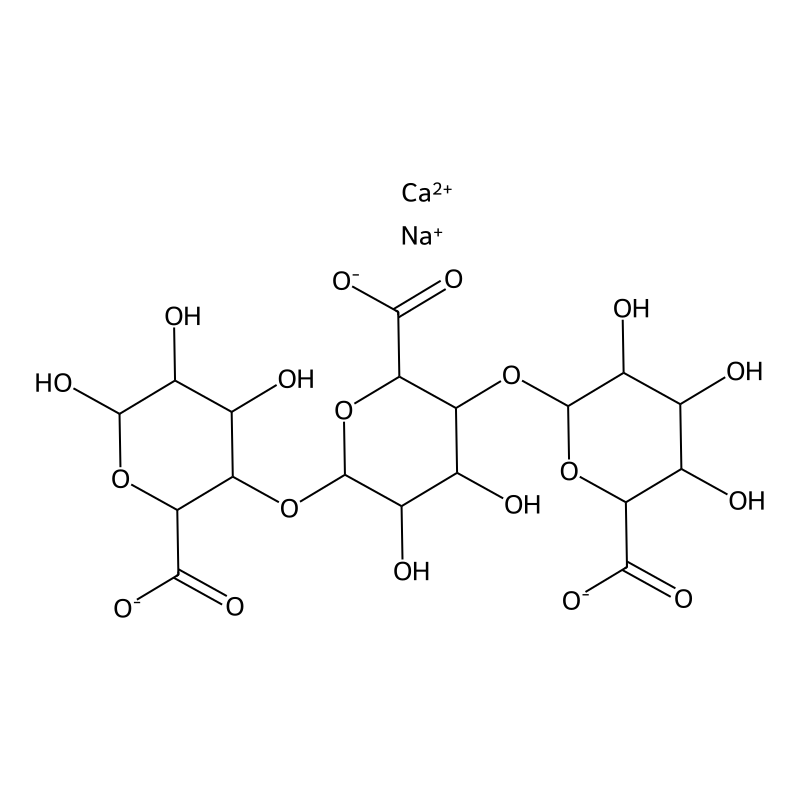
Content Navigation
CAS Number
12698-40-7
Product Name
Alginic acid calcium sodium salt
IUPAC Name
calcium;sodium;6-[2-carboxylato-6-(2-carboxylato-4,5,6-trihydroxyoxan-3-yl)oxy-4,5-dihydroxyoxan-3-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate
Molecular Formula
C25H20N3NaO6S
Molecular Weight
0
InChI
InChI=1S/C18H26O19.Ca.Na/c19-1-2(20)10(13(26)27)36-17(6(1)24)35-9-4(22)7(25)18(37-12(9)15(30)31)34-8-3(21)5(23)16(32)33-11(8)14(28)29;;/h1-12,16-25,32H,(H,26,27)(H,28,29)(H,30,31);;/q;+2;+1/p-3
SMILES
C1(C(C(OC(C1O)OC2C(C(C(OC2C(=O)[O-])OC3C(C(C(OC3C(=O)[O-])O)O)O)O)O)C(=O)[O-])O)O.[Na+].[Ca+2]
Drug Delivery and Cell Encapsulation:
- Sodium calcium alginate forms hydrogels, three-dimensional networks that can trap cells or drugs within their structure. This property makes it useful for cell therapy research, where hydrogels can encapsulate specific cell types for transplantation or controlled release of therapeutic agents [].
- The ability to modify the release profile of drugs by manipulating the gel properties is another advantage. Researchers are exploring sodium calcium alginate for oral or topical delivery of drugs, aiming for sustained or targeted release at specific sites in the body [].
Tissue Engineering and Bioprinting:
- The biocompatible nature of sodium calcium alginate makes it a promising material for tissue engineering scaffolds. These scaffolds can mimic the extracellular matrix, providing a supportive structure for cell growth and differentiation [].
- Researchers are also utilizing sodium calcium alginate in bioprinting techniques. By combining it with other biomaterials or cells, they can create complex 3D structures for tissue regeneration studies [].
Biosorption and Bioremediation:
- Sodium calcium alginate has the ability to bind to various metal ions and other pollutants present in water. This property makes it a potential biosorbent for environmental remediation efforts [].
- Research is ongoing to explore its effectiveness in removing heavy metals, dyes, or other contaminants from wastewater or industrial effluents.
Food Science and Agriculture:
- In food science, sodium calcium alginate is used as a thickening, gelling, or stabilizing agent in various food products. Its ability to form gels makes it useful for encapsulation of flavors, enzymes, or probiotics in food [].
- Researchers are also investigating the use of sodium calcium alginate in agriculture for applications like seed coating or controlled release of fertilizers, improving plant growth and nutrient delivery.
Dates
Modify: 2023-07-20
Explore Compound Types
Get ideal chemicals from 750K+ compounds
